molecular formula C17H17F2NO B4439916 N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide

N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide

Cat. No. B4439916
M. Wt: 289.32 g/mol
InChI Key: ZKHWXHHJOVUVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide, also known as DFEPP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DFEPP belongs to a group of compounds called amides, which are known for their diverse biological activities.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. In Alzheimer's disease research, N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the disease.

Mechanism of Action

The exact mechanism of action of N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to inhibit the activity of enzymes such as histone deacetylases, which are involved in gene expression and cell differentiation. N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In Alzheimer's disease research, N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to reduce the production of beta-amyloid peptides by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. In Parkinson's disease research, N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has been shown to reduce the production of reactive oxygen species, which are highly reactive molecules that can damage cells and contribute to oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It has been extensively studied for its potential therapeutic effects in various diseases, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, the synthesis process is complex and requires several steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide. One direction is to further investigate its potential therapeutic effects in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action and identify specific targets that can be used to design more effective drugs. Additionally, future research could focus on developing more efficient synthesis methods for N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide, which could make it more accessible for research and clinical use.
Conclusion:
N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has a complex synthesis process, but it has several advantages for lab experiments, such as its high purity and promising therapeutic effects. Future research on N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide could lead to the development of more effective drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-2-12-6-8-13(9-7-12)10-11-16(21)20-17-14(18)4-3-5-15(17)19/h3-9H,2,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWXHHJOVUVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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